molecular formula C13H25NO B13944409 2,2,6,6-Tetraethyl-4-piperidone

2,2,6,6-Tetraethyl-4-piperidone

Cat. No.: B13944409
M. Wt: 211.34 g/mol
InChI Key: YZTGBPOXSYDGJL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetraethyl-4-piperidone is an organic compound with the molecular formula C13H25NO It is a derivative of piperidone, characterized by the presence of four ethyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetraethyl-4-piperidone typically involves the reaction of acetone with ammonia in the presence of an acidic resin. The process is carried out in a fixed bed reactor at temperatures ranging from 40 to 70°C. The mole ratio of acetone to ammonia is maintained between 3:1 and 9:1. The product is then cooled to obtain the crude form of this compound .

Industrial Production Methods: For industrial-scale production, the continuous synthesis method is preferred due to its efficiency and cost-effectiveness. This method avoids the use of organic solvents, thereby reducing environmental pollution. The reaction conditions are mild, with low energy consumption, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetraethyl-4-piperidone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form alcohol derivatives, such as 2,2,6,6-Tetraethyl-4-piperidinol.

    Substitution: It can undergo substitution reactions where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidone derivatives.

Scientific Research Applications

2,2,6,6-Tetraethyl-4-piperidone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetraethyl-4-piperidone involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming stable intermediates. In reduction reactions, it can donate electrons to form alcohol derivatives. The presence of ethyl groups enhances its stability and reactivity, making it a valuable compound in various chemical processes .

Comparison with Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidone: Similar in structure but with methyl groups instead of ethyl groups.

    2,2,6,6-Tetramethyl-4-piperidinol: The alcohol derivative of 2,2,6,6-Tetramethyl-4-piperidone.

    2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine ring structure.

Uniqueness: 2,2,6,6-Tetraethyl-4-piperidone is unique due to the presence of ethyl groups, which provide greater steric hindrance and stability compared to its methyl counterparts. This makes it more suitable for specific applications where enhanced stability and reactivity are required .

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

2,2,6,6-tetraethylpiperidin-4-one

InChI

InChI=1S/C13H25NO/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14-12/h14H,5-10H2,1-4H3

InChI Key

YZTGBPOXSYDGJL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)CC(N1)(CC)CC)CC

Origin of Product

United States

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